molecular formula C16H14Cl3N3O4 B11709299 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide

Cat. No.: B11709299
M. Wt: 418.7 g/mol
InChI Key: FORXMDHNJOGXSN-UHFFFAOYSA-N
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Description

3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C14H12Cl3N3O4. This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a methoxyphenyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide typically involves multiple steps, including nitration, chlorination, and amination reactions. The process begins with the nitration of benzamide to introduce the nitro group. This is followed by the chlorination of the ethyl group to form the trichloromethyl group. Finally, the methoxyphenyl group is introduced through an amination reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties, making it a valuable compound in various fields .

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-8-3-2-7-12(13)20-15(16(17,18)19)21-14(23)10-5-4-6-11(9-10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

FORXMDHNJOGXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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